molecular formula C15H12Cl2O B3023796 3'-Chloro-3-(3-chlorophenyl)propiophenone CAS No. 898762-59-9

3'-Chloro-3-(3-chlorophenyl)propiophenone

Cat. No.: B3023796
CAS No.: 898762-59-9
M. Wt: 279.2 g/mol
InChI Key: MSOMOSULKQZCCK-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Propiophenone (B1677668) Scaffolds in Organic Chemistry

Halogenated propiophenones are a class of aromatic ketones that incorporate one or more halogen atoms onto their phenyl or propyl structures. These compounds are of considerable interest in organic chemistry due to the unique electronic and steric properties imparted by the halogen substituents. The presence of a halogen, such as chlorine, can significantly alter the reactivity of the molecule. It can act as a leaving group in nucleophilic substitution reactions or direct the position of further electrophilic aromatic substitutions.

These scaffolds serve as versatile intermediates in the synthesis of more complex molecules. For instance, 3'-chloropropiophenone (B116997) is a well-documented precursor in the synthesis of various pharmaceuticals. Its reactive carbonyl group and chlorinated phenyl ring allow for a range of chemical modifications, including reductions, alkylations, and condensation reactions, making it a valuable building block for creating diverse molecular architectures.

Significance of 3'-Chloro-3-(3-chlorophenyl)propiophenone within the Class of Bis-Chlorinated Propiophenones

This compound, identified by the CAS number 898762-59-9, is a distinct member of the bis-chlorinated propiophenone family. Its structure features two chlorine atoms located at the 3'-position of the phenyl ring and the 3-position of the propyl chain. This specific arrangement of two chlorine atoms is expected to confer unique reactivity and physical properties compared to its mono-chlorinated counterparts.

The electronic landscape of the molecule is shaped by the electron-withdrawing nature of both chlorine atoms. This influences the reactivity of the carbonyl group and the acidity of the alpha-protons. However, detailed academic studies and experimental data characterizing these specific properties are not widely available in the current body of scientific literature. Its significance likely lies as a specialized research chemical or a niche intermediate in multi-step synthetic pathways, though specific applications are not publicly documented.

Overview of Academic Research Trajectories for Complex Ketone Derivatives

Research into complex ketone derivatives, including substituted propiophenones, is a dynamic and evolving field. A significant trajectory involves their use as precursors for synthesizing heterocyclic compounds, which form the core of many pharmaceutical agents. The carbonyl group of the ketone is a key functional handle for cyclization reactions.

Another major area of research is in materials science and photochemistry. Ketone derivatives can be used to synthesize photoinitiators for polymerization reactions, where the ketone moiety plays a crucial role in absorbing light and initiating the chemical process. Furthermore, complex ketones are integral to the development of novel Schiff bases and their subsequent metal complexes. These complexes are investigated for their catalytic activity, magnetic properties, and potential biological applications. The diverse reactivity of the ketone functional group ensures that its derivatives will remain central to innovation in various branches of chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(3-chlorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-6,9-10H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOMOSULKQZCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644426
Record name 1,3-Bis(3-chlorophenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-59-9
Record name 1,3-Bis(3-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Pathways

Synthetic Routes to 3'-Chloro-3-(3-chlorophenyl)propiophenone

The synthesis of this compound, a molecule featuring two chlorinated phenyl rings attached to a propiophenone (B1677668) backbone, can be approached through several strategic pathways. These routes leverage fundamental reactions in organic chemistry, adapted for the specific challenges posed by the bis-chlorinated structure.

Direct acylation, primarily through the Friedel-Crafts reaction, represents a conventional method for forming aromatic ketones. youtube.com In the context of this compound, a plausible direct approach would involve the acylation of 1,3-dichlorobenzene (B1664543) with 3-chloropropionyl chloride. This reaction would theoretically be catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). youtube.com

The primary challenge in such a direct strategy is controlling the regioselectivity. The two chlorine atoms on the benzene (B151609) ring are deactivating and meta-directing, which would favor the formation of a product with a different substitution pattern than the target compound. Furthermore, the potential for polysubstitution and side reactions under harsh Friedel-Crafts conditions necessitates careful optimization of reaction parameters. Zeolite catalysts have been explored as alternatives to traditional Lewis acids in acylation reactions to improve selectivity and reduce waste, though their application to complex, bis-halogenated systems requires further investigation. google.com

A more controlled and likely more successful approach involves a multi-step synthesis starting from a singly halogenated propiophenone. A key intermediate in this strategy is 3'-chloropropiophenone (B116997). chembk.comchemdad.com This precursor can be synthesized by the Friedel-Crafts chlorination of propiophenone using chlorine gas (Cl₂) with aluminum chloride (AlCl₃) as a catalyst and a solvent like 1,2-dichloroethane. google.com This method has been reported to achieve yields of 88-90% with high purity. google.com

Once 3'-chloropropiophenone is obtained, the second (3-chlorophenyl) group can be introduced at the α-carbon of the ketone. This could be achieved through an α-halogenation of the propiophenone followed by a nucleophilic substitution or cross-coupling reaction. A hypothetical multi-step pathway is outlined below.

Table 1: Proposed Multi-Step Synthesis from Propiophenone

StepReactionReagents and ConditionsPurpose
1Friedel-Crafts ChlorinationPropiophenone, Cl₂, AlCl₃, 1,2-dichloroethaneSynthesis of the key intermediate, 3'-chloropropiophenone. google.com
2α-Bromination3'-chloropropiophenone, Br₂, HBr (cat.)Introduction of a leaving group at the α-position to the carbonyl.
3Friedel-Crafts Alkylation3-bromo-3'-chloropropiophenone, 1,3-dichlorobenzene, AlCl₃Formation of the carbon-carbon bond to attach the second chlorinated phenyl ring.

This sequence allows for precise control over the placement of each substituent, circumventing the regioselectivity issues inherent in direct acylation strategies. mit.eduyoutube.comlibretexts.org

Grignard reagents are highly effective for forming carbon-carbon bonds and are widely used in the synthesis of ketones. wikipedia.org While a direct synthesis of this compound using this method would be complex, the synthesis of related propiophenone derivatives illustrates the utility of this approach.

For instance, 3-methoxypropiophenone can be synthesized by reacting a Grignard reagent, formed from m-methoxybromobenzene and magnesium, with propionitrile. ncl.res.ingoogle.com This reaction proceeds through a nucleophilic attack of the Grignard reagent on the nitrile carbon, followed by hydrolysis to yield the ketone. This method has been shown to produce yields as high as 88.6%. google.com Similarly, 3'-methylpropiophenone (B1582660) can be synthesized by reacting an ethyl Grignard reagent with m-methyl benzaldehyde (B42025) to form an alcohol, which is then oxidized to the corresponding ketone. google.com

Applying this logic, a potential route to the target molecule could involve the reaction of a 3-chlorophenylmagnesium halide Grignard reagent with a suitable electrophile, such as a derivative of 3'-chloropropiophenone, to form the final carbon skeleton.

Mechanistic Investigations of Propiophenone Synthesis Reactions

Understanding the underlying mechanisms of the reactions involved in synthesizing propiophenones is crucial for optimizing conditions and predicting outcomes.

The chlorination of an aromatic ring, such as in the synthesis of 3'-chloropropiophenone from propiophenone, is a classic example of electrophilic aromatic substitution (EAS). masterorganicchemistry.com The reaction requires a catalyst, typically a Lewis acid like AlCl₃ or FeCl₃, to activate the chlorine molecule. docbrown.infomasterorganicchemistry.com

The mechanism proceeds in several steps:

Generation of the Electrophile: The Lewis acid catalyst reacts with chlorine (Cl₂) to form a highly electrophilic complex, weakening the Cl-Cl bond and generating a potent electrophile, effectively Cl⁺. youtube.comjove.com

Nucleophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic chlorine. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.comjove.com

Deprotonation: A weak base, such as the AlCl₄⁻ formed in the first step, removes a proton from the carbon atom bearing the new chlorine substituent. youtube.com This step restores the aromaticity of the ring, yielding the chlorinated product and regenerating the Lewis acid catalyst. docbrown.info

Table 2: Key Steps in Electrophilic Aromatic Chlorination

StepDescriptionKey Intermediates
1Electrophile ActivationLewis acid (e.g., AlCl₃) polarizes the Cl-Cl bond.
2Nucleophilic AttackThe aromatic π system attacks the polarized chlorine, forming a resonance-stabilized carbocation (arenium ion).
3DeprotonationA base removes a proton, restoring aromaticity and yielding the final product.

The carbonyl group of a ketone is a key site of reactivity, characterized by an electrophilic carbon atom. The most common reaction for ketones is nucleophilic addition. openstax.orglibretexts.org In this mechanism, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org

The general pathway involves:

Nucleophilic Attack: A nucleophile (:Nu⁻) approaches the carbonyl carbon, which has a partial positive charge, and forms a new bond. Simultaneously, the π electrons of the C=O bond move to the electronegative oxygen atom. openstax.orglibretexts.org

Intermediate Formation: This results in a tetrahedral alkoxide intermediate where the former carbonyl carbon is sp³ hybridized. openstax.org

Protonation: The negatively charged oxygen is then protonated, typically by the addition of a weak acid or water, to yield a neutral alcohol product. openstax.orglibretexts.org

The reactivity of the ketone is influenced by both steric and electronic factors. Ketones are generally less reactive than aldehydes due to the greater steric hindrance from two alkyl or aryl groups and the electron-donating nature of these groups, which reduces the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com These principles are fundamental to Grignard reactions, where the carbanion-like carbon of the Grignard reagent acts as the nucleophile attacking the ketone's carbonyl carbon. libretexts.org

Research on Asymmetric Synthesis Approaches for Propiophenone Derivatives (e.g., biocatalyzed reductions)

The asymmetric reduction of prochiral ketones, including chlorinated propiophenone derivatives, into optically active alcohols is a critical transformation in the synthesis of pharmaceutical intermediates. Biocatalysis, utilizing whole-cell systems or isolated enzymes, has emerged as a powerful tool for achieving high enantioselectivity under mild reaction conditions.

Research has extensively focused on the biocatalyzed asymmetric reduction of 3-chloropropiophenone (B135402), a structural analog of the title compound. Various microorganisms have been identified as effective biocatalysts for this transformation. For instance, whole cells of Acetobacter sp. CCTCC M209061 have been successfully used to reduce 3-chloropropiophenone to (S)-3-chloro-1-phenylpropanol with high yield and excellent enantiomeric excess (e.e.). acs.org The efficiency of this process was significantly improved by immobilizing the cells and using deep eutectic solvents (DESs) as cosolvents, which enhanced substrate concentration and productivity. acs.org The combination of an immobilized biocatalyst with a biphasic system containing a water-immiscible ionic liquid further boosted the product yield to 93.3%. acs.org

Similarly, thermal pretreatment of immobilized Saccharomyces cerevisiae cells has been shown to achieve high enantioselectivity (99% e.e.) in the reduction of 3-chloropropiophenone. researchgate.net Other yeast strains, such as Rhodotorula rubra, are also being investigated for their ability to reduce halogenated acetophenone (B1666503) and propiophenone derivatives. researchgate.net

The key findings from these biocatalytic studies on 3-chloropropiophenone are summarized below, illustrating the potential for applying such methods to more complex substrates like this compound.

BiocatalystSubstrateKey Process FeatureYield (%)Enantiomeric Excess (e.e.) (%)Product
Acetobacter sp. CCTCC M209061 (immobilized)3-ChloropropiophenoneUse of Deep Eutectic Solvent (DES)82.3>99.0(S)-3-chloro-1-phenylpropanol
Acetobacter sp. CCTCC M209061 (immobilized)3-ChloropropiophenoneDES + Ionic Liquid Biphasic System93.3>99.0(S)-3-chloro-1-phenylpropanol
Saccharomyces cerevisiae (immobilized)3-ChloropropiophenoneThermal Pretreatment (50°C)8099(S)-3-chloro-1-phenylpropanol

Development and Optimization of Advanced Synthetic Techniques

Building upon foundational synthetic methods, current research is focused on developing more sophisticated and efficient techniques for producing complex molecules like bis-chlorinated propiophenones. This includes a strong emphasis on stereoselectivity, catalyst innovation, and process scalability.

The stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, driven by the different biological activities of enantiomers. For propiophenone analogs, creating chiral centers with high fidelity requires advanced strategies. One prominent approach involves the use of chiral auxiliaries, such as N-sulfinyl imines, to direct the stereochemical outcome of key bond-forming reactions.

For example, highly diastereoselective Mannich-type reactions have been developed using chiral α-chloro-N-p-toluenesulfinylaldimines to synthesize γ-chloro-α,β-diaminocarboxylamide derivatives. beilstein-journals.org The stereoselectivity in these reactions can be controlled by the choice of nucleophile and reaction conditions, sometimes leading to a reversal of enantiotopic face selectivity. beilstein-journals.org Similarly, the reaction of chiral α-chloro N-tert-butanesulfinyl ketimines with Grignard reagents can afford chiral N-sulfinyl 2,2-disubstituted aziridines with excellent diastereomeric ratios and enantiomeric excess. rsc.org The coordinating ability of the α-chloro atom plays a crucial role in determining the stereochemical outcome, overriding other directing effects. rsc.org These methodologies, while not directly applied to this compound, demonstrate the powerful strategies available for the stereocontrolled synthesis of complex chlorinated organic compounds.

Catalysts are fundamental to improving the efficiency, selectivity, and environmental profile of chemical syntheses. In the context of propiophenone derivatives, catalyst development spans both chemical and biological systems.

In chemical synthesis, Lewis acids like aluminum trichloride (B1173362) (AlCl₃) are traditionally used in Friedel-Crafts acylations to produce precursors such as 3'-chloropropiophenone from propiophenone. google.com However, research is moving towards more advanced catalytic systems. A patent describes a process for synthesizing dextrorotatory 3'-chlorophenylpropanol from 3'-chloropropiophenone using potassium borohydride (B1222165) as a reducing agent and levorotatory prolinol as a chiral catalyst, highlighting the use of organocatalysts to induce asymmetry. google.com

Furthermore, catalyst-controlled divergent transformations represent a sophisticated strategy where a single starting material can be converted into different products by simply changing the catalyst. For instance, palladium and rhodium catalysts have been used to direct the intramolecular reactions of N-sulfonyl-1,2,3-triazoles to form different heterocyclic products, showcasing the power of catalyst control in complex transformations. rsc.org The development of such catalyst systems could enable more efficient and selective syntheses of complex propiophenone analogs.

The transition from a laboratory-scale synthesis to large-scale industrial production requires significant research into process chemistry and scalability. For bis-chlorinated propiophenones, this involves addressing challenges such as reaction robustness, purification, cost-effectiveness, and safety.

The synthesis of related compounds provides insight into potential scalable routes. For example, a patented method for preparing 3'-chloropropiophenone involves the chlorination of propiophenone using chlorine gas with aluminum trichloride as a catalyst in 1,2-dichloroethane. google.com The process includes steps for low-temperature hydrolysis, washing, and multi-stage distillation to achieve a high-purity product (99.7-99.9%) with yields between 88% and 90%. google.com This route highlights key considerations for industrial scale-up, including solvent choice to minimize equipment corrosion, handling of gaseous reagents, and multi-step purification protocols.

Chemical Transformations and Reactivity Studies of 3 Chloro 3 3 Chlorophenyl Propiophenone

Reactivity of the Carbonyl Functional Group

The ketone moiety is a primary site for a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

The oxidation of the ketone in 1,3-bis(3-chlorophenyl)propan-1-one can be expected to follow pathways observed for other acyclic ketones. One of the most significant oxidative reactions for ketones is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. researchgate.netnih.gov This reaction is typically carried out using peroxyacids (e.g., m-CPBA) or other peroxides. nih.govresearchgate.net

For an unsymmetrical ketone like the subject compound, the regioselectivity of oxygen insertion is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl. researchgate.net In this case, the two groups are a 3-chlorophenyl group and a 2-(3-chlorophenyl)ethyl group. The aryl group (3-chlorophenyl) generally has a higher migratory aptitude than a primary alkyl group (which the 2-(3-chlorophenyl)ethyl group effectively is at the point of attachment). Therefore, the principal product of a Baeyer-Villiger oxidation would be 2-(3-chlorophenyl)ethyl 3-chlorobenzoate. The presence of an electron-withdrawing chloro-substituent on the phenyl ring is known to decrease its migratory aptitude compared to an unsubstituted phenyl ring. acs.org

Table 1: Migratory Aptitude of Various Groups in Baeyer-Villiger Oxidation This table presents generalized data for illustrative purposes.

Migrating Group Relative Migratory Aptitude
tert-Alkyl Very High
sec-Alkyl High
Phenyl Moderate
p-Chlorophenyl Lower than Phenyl
prim-Alkyl Low
Methyl Very Low

Other oxidative reactions could involve cleavage of the C-C bonds alpha to the carbonyl under more forceful conditions, potentially leading to the formation of carboxylic acids, though such reactions are less selective. nih.govwits.ac.za

The carbonyl group of 1,3-bis(3-chlorophenyl)propan-1-one is readily reducible to either a secondary alcohol or a methylene (B1212753) group, depending on the reagents and conditions employed.

Reduction to Alcohol: The reduction of the ketone to the corresponding secondary alcohol, 1,3-bis(3-chlorophenyl)propan-1-ol, can be achieved using various metal hydride reagents. Standard reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.

Furthermore, significant research has been devoted to the asymmetric reduction of prochiral ketones to yield enantiomerically enriched alcohols, which are valuable chiral building blocks. researchgate.net This is commonly achieved through catalytic hydrogenation or transfer hydrogenation using chiral catalysts, such as those based on ruthenium, rhodium, or iridium. acs.orgresearchgate.netmdpi.com For diaryl ketones, which present the challenge of differentiating between two sterically and electronically similar aryl groups, specialized chiral ligands like BINAP in conjunction with ruthenium catalysts have proven effective. acs.orgresearchgate.net Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with borane. wikipedia.orgmdpi.com

Table 2: Comparison of Methods for Asymmetric Reduction of Aromatic Ketones Data is generalized from studies on analogous ketone substrates.

Method Catalyst/Reagent Typical Reductant Typical Enantiomeric Excess (ee)
Catalytic Hydrogenation Ru-BINAP complexes H₂ >95%
Transfer Hydrogenation Ru/TsDPEN complexes Isopropanol (B130326)/Formic acid >98%
CBS Reduction Chiral Oxazaborolidine Borane (BH₃) 90-98%

Reduction to Alkane: Complete deoxygenation of the carbonyl group to a methylene (-CH₂-) group, yielding 1,3-bis(3-chlorophenyl)propane, can be accomplished under harsh conditions. The two classical methods for this transformation are the Wolff-Kishner and Clemmensen reductions.

Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate, followed by elimination of nitrogen gas under strongly basic conditions (e.g., KOH or potassium tert-butoxide in a high-boiling solvent like ethylene (B1197577) glycol). wikipedia.orgalfa-chemistry.commasterorganicchemistry.comorganic-chemistry.org This method is suitable for substrates that are stable to strong bases. Kinetic studies have been performed on the Wolff-Kishner reaction of various diaryl ketone hydrazones. acs.org

Clemmensen Reduction: This reaction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. masterorganicchemistry.com It is effective for substrates, particularly aromatic ketones, that can withstand strongly acidic conditions.

A third option is catalytic hydrogenation under forcing conditions, which can reduce the carbonyl group and may also lead to hydrodechlorination of the aromatic rings. google.comrsc.org

The carbonyl carbon is electrophilic and susceptible to attack by various carbon nucleophiles, allowing for the construction of new carbon-carbon bonds and the formation of tertiary alcohols.

Alkylation: Grignard reagents (RMgX) and organolithium compounds (RLi) are standard nucleophiles for the alkylation of ketones. mnstate.edulibretexts.orgmasterorganicchemistry.comsigmaaldrich.com The reaction of 1,3-bis(3-chlorophenyl)propan-1-one with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield the tertiary alcohol 1,3-bis(3-chlorophenyl)-1-methylpropan-1-ol after acidic workup.

Vinylation and Dienylation: The addition of vinyl or dienyl groups to the carbonyl center produces tertiary allylic or dienyllic alcohols, respectively. This can be achieved using vinylmagnesium halides or vinyllithium (B1195746) reagents. wikipedia.org Modern advancements have led to catalytic asymmetric methods for these additions. For instance, vinylzinc reagents, used in conjunction with a chiral titanium-based catalyst, can add to ketones with high enantioselectivity. nih.gov Palladium-catalyzed vinylation of ketone enolates has also been developed as a powerful tool. acs.org Similarly, dienyl groups can be introduced using corresponding organometallic reagents to produce valuable dienols. nih.gov

Reactivity of Halogen Substituents on Aromatic Rings

The chlorine atoms on the two phenyl rings are relatively unreactive compared to the carbonyl group, but they can undergo substitution or removal under specific catalytic or harsh conditions.

Nucleophilic aromatic substitution (SNAr) on unactivated aryl chlorides is notoriously difficult. The reaction requires either extreme conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups positioned ortho or para to the halogen, which are absent in this molecule.

However, transition metal-catalyzed cross-coupling reactions provide powerful alternatives for forming new bonds at the chlorinated positions.

Ullmann Condensation: This classic copper-catalyzed reaction can be used to form diaryl ethers by coupling an aryl halide with a phenol (B47542) in the presence of a base. wikipedia.orgsynarchive.comorganic-chemistry.orgorganic-chemistry.org While traditional conditions are harsh, modern methods using specific ligands can facilitate the reaction under milder conditions. beilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds by reacting an aryl halide with an amine. researchgate.netwikipedia.orglibretexts.org A wide variety of palladium catalysts and specialized phosphine (B1218219) ligands have been developed to couple aryl chlorides with primary and secondary amines, anilines, and even ammonia (B1221849) equivalents. tcichemicals.com

Table 3: Common Cross-Coupling Reactions for Aryl Chlorides

Reaction Name Catalyst System Nucleophile Bond Formed
Ullmann Condensation Copper (Cu) Alcohol/Phenol C-O
Buchwald-Hartwig Amination Palladium (Pd) / Ligand Amine C-N
Suzuki Coupling Palladium (Pd) / Ligand Boronic Acid/Ester C-C
Heck Reaction Palladium (Pd) / Ligand Alkene C-C

The removal of chlorine atoms from the aromatic rings is known as hydrodechlorination or dehalogenation. This reductive process converts the aryl chloride to an aryl C-H bond.

Catalytic Hydrodechlorination: This is a common method for detoxifying chlorinated aromatic compounds. wits.ac.za It is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or nickel-based catalysts in the presence of a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate). nih.govmdpi.comdigitellinc.com The reaction can proceed under various conditions, from ambient temperature and pressure to more elevated settings. mdpi.com The process is crucial for environmental remediation as it converts persistent organic pollutants into less toxic compounds. acs.orgnih.govgoogle.com

Biocatalytic Approaches: There is growing interest in using enzymes and microorganisms for the dehalogenation of organohalides due to the mild, environmentally friendly conditions. Reductive dehalogenases are enzymes found in certain anaerobic bacteria that can cleave carbon-halogen bonds. acsgcipr.org Research has also explored integrating chemical catalysis with biological systems, developing biocompatible hydrodechlorination reactions that can proceed in the presence of microorganisms like E. coli. acs.orgnih.gov Additionally, artificial dehalogenases have been engineered for photobiocatalytic cross-coupling of aryl halides, showcasing the potential for novel biocatalytic pathways. nih.gov

Based on a comprehensive search of available scientific literature, specific research studies detailing the chemical transformations of 3'-Chloro-3-(3-chlorophenyl)propiophenone, corresponding to the structure 1,3-bis(3-chlorophenyl)propan-1-one, are not available. The requested topics of palladium-catalyzed arylation, controlled halogenation, regioselectivity in electrophilic aromatic substitution, and diastereoselectivity in nucleophilic additions have not been explicitly investigated for this particular compound in the public domain.

Therefore, it is not possible to provide a detailed, evidence-based article with specific research findings and data tables as requested in the outline. General principles of organic chemistry could be used to theorize potential outcomes for these reactions. For instance, in electrophilic aromatic substitution, the existing chloro- and acyl-substituents would act as deactivating, meta-directing groups on their respective aromatic rings. However, presenting such theoretical discussions would deviate from the instruction to provide detailed research findings on the specific compound.

Without published experimental data on this compound, generating the required article with the specified level of detail and scientific accuracy is not feasible.

Computational and Theoretical Chemistry of 3 Chloro 3 3 Chlorophenyl Propiophenone

Quantum Mechanical Investigations of Molecular Structure

Quantum mechanical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular structures and interactions at the atomic level.

Density Functional Theory (DFT) Analyses of Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nccr-must.charxiv.org It is widely employed to determine the optimized, lowest-energy geometry (ground state) of a molecule. mdpi.comresearchgate.net For 1,3-bis(3-chlorophenyl)propan-1-one, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would predict key structural parameters.

These calculations yield precise values for bond lengths (the distance between two atomic nuclei), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between two planes defined by sets of atoms). This information is crucial for building an accurate three-dimensional model of the molecule. The optimized geometry from DFT serves as the basis for further computational analyses, including vibrational frequencies, electronic properties, and reactivity studies.

Below is a representative table of the types of geometric parameters that would be determined for 1,3-bis(3-chlorophenyl)propan-1-one through DFT analysis.

Parameter TypeAtoms InvolvedTypical Calculated Value (Exemplary)
Bond LengthC=O~1.21 Å
Bond LengthC-Cl~1.75 Å
Bond AngleC-C-C (in propyl chain)~112°
Dihedral AngleC(phenyl)-C(carbonyl)-C-CVariable, defines conformation

Note: The values in this table are illustrative examples of typical outputs from DFT calculations and are not specific experimental or calculated data for this molecule.

Conformational Preference and Potential Energy Surface Mapping

Molecules with single bonds, like the propanone chain in 1,3-bis(3-chlorophenyl)propan-1-one, can rotate around these bonds, leading to different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest potential energy) and the energy barriers between them.

This is often achieved by mapping the potential energy surface (PES). researchgate.netwayne.edu A PES scan involves systematically rotating one or more key dihedral angles and calculating the molecule's energy at each step. The resulting plot of energy versus dihedral angle reveals energy minima, corresponding to stable conformers (e.g., staggered conformations), and energy maxima, which represent the transition states between them (e.g., eclipsed conformations). For 1,3-bis(3-chlorophenyl)propan-1-one, the rotation around the C-C bonds in the propyl chain and the bonds connecting the phenyl rings would be of primary interest to determine the molecule's preferred shape.

Electronic Structure and Reactivity Predictions

The arrangement of electrons in molecular orbitals determines a molecule's reactivity and electronic properties. Theoretical calculations provide detailed information about this electronic structure.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Charge Transfer

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. ajchem-a.com A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For 1,3-bis(3-chlorophenyl)propan-1-one, the HOMO is likely distributed over the electron-rich chlorophenyl rings, while the LUMO may be localized on the carbonyl group and the aromatic systems. Analysis of these orbitals helps predict the sites of electrophilic and nucleophilic attack and potential intramolecular charge transfer upon electronic excitation.

ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalRelated to the ability to donate electrons (ionization potential)
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelated to the ability to accept electrons (electron affinity)
ΔE (HOMO-LUMO Gap) Energy difference between LUMO and HOMOIndicates chemical reactivity and kinetic stability

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of bonding and electron delocalization within a molecule. researchgate.net It transforms the complex molecular orbitals obtained from a quantum calculation into a more intuitive representation of localized bonds and lone pairs.

NBO analysis can quantify the stabilizing effects of electron delocalization, such as hyperconjugation and resonance. It does this by calculating the "second-order perturbation energy" (E(2)) between a filled (donor) NBO and an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction and greater stabilization. For 1,3-bis(3-chlorophenyl)propan-1-one, NBO analysis would reveal delocalization from the phenyl rings into the carbonyl group and interactions involving the chlorine atoms' lone pairs, providing quantitative insight into the molecule's electronic stability.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
π (C-C in phenyl)π* (C=O)Exemplary ValueResonance/Delocalization
LP (Cl)σ* (C-C)Exemplary ValueHyperconjugation

Note: E(2) values are examples to illustrate the output of an NBO analysis.

In-depth Computational and Theoretical Analysis of 3'-Chloro-3-(3-chlorophenyl)propiophenone Remains Largely Unexplored in Scientific Literature

A comprehensive review of published scientific literature reveals a significant gap in the computational and theoretical chemical analysis of the compound this compound, also known by its IUPAC name, 1,3-bis(3-chlorophenyl)propan-1-one. Despite the availability of advanced computational methods that provide deep insights into molecular properties, dedicated studies applying these techniques to this specific molecule are not readily found in accessible scientific databases.

The requested detailed analyses, including Molecular Electrostatic Potential (MEP) mapping, Fukui function calculations, simulations of vibrational and nuclear magnetic resonance spectra, and molecular dynamics simulations, are powerful tools in modern chemistry. They are routinely used to predict reactivity, understand spectroscopic signatures, and explore the conformational landscapes of molecules. For instance, MEP maps are invaluable for identifying regions of a molecule that are prone to electrophilic or nucleophilic attack, while Fukui functions provide a quantitative measure of a site's reactivity.

Similarly, computational modeling of Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra serves as a crucial aid in the interpretation of experimental data, allowing for precise assignment of vibrational modes and chemical shifts. mdpi.commdpi.com Molecular dynamics simulations offer a window into the time-dependent behavior of molecules, revealing how they flex, bend, and interact with their environment over time.

While computational studies have been performed on structurally related but distinct compounds—such as chalcones, various ketone derivatives containing a single chlorophenyl group, and other propiophenone (B1677668) analogs—these findings cannot be directly extrapolated to this compound. researchgate.netresearchgate.netresearchgate.net The specific placement of two chloro-substituted phenyl rings at the 1- and 3-positions of the propanone backbone creates a unique electronic and steric environment. This unique structure necessitates a dedicated computational study to accurately determine its properties.

The absence of specific research on this compound means that data for the following detailed computational analyses are not available:

Advanced Computational Methodologies and Dynamics

Theoretical Studies of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit significant NLO responses. Chalcone (B49325) derivatives, which are structurally related to this compound, have been a focus of NLO studies due to their extended π-conjugated systems. analis.com.my

Theoretical investigations, primarily using Density Functional Theory (DFT), are crucial for predicting the NLO properties of molecules. researchgate.net These studies calculate key parameters such as the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ, respectively). The magnitude of the second hyperpolarizability (γ) is particularly important as it governs third-order NLO phenomena. researchgate.net

For molecules similar to this compound, such as other chalcone derivatives, DFT calculations have been employed to elucidate their NLO potential. analis.com.myresearchgate.net The presence of electron-withdrawing groups, like the chloro substituents and the carbonyl group, and the aromatic rings contribute to intramolecular charge transfer, which is a key factor for enhancing NLO properties. acrhem.org The delocalization of π-electrons across the molecule's backbone is a significant contributor to its nonlinear optical response. analis.com.my

Computational studies on related halogenated chalcones have shown that the arrangement of donor and acceptor groups influences the NLO response. bohrium.com The introduction of halogen atoms can modulate the electronic properties and, consequently, the hyperpolarizability of the molecule. Theoretical calculations for similar compounds have demonstrated that they can possess significant third-order NLO susceptibility (χ(3)). researchgate.netbohrium.com

Below is a table of representative theoretical NLO data for chalcone derivatives structurally related to this compound, as specific data for the target compound is not available in the literature. These values are typically calculated using DFT methods.

CompoundSecond Hyperpolarizability (γ) (esu)Method/Basis Set
(2E)-1-(4-bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one (4Br4MSP)~10⁻³²Z-scan (exp.)
(2E)-1-(3-bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one (3Br4MSP)~10⁻³²Z-scan (exp.)
(2E)-3-[4(methylsulfanyl)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one (4N4MSP)~10⁻³²Z-scan (exp.)
(E)-3-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneNot specifiedZ-scan (exp.)
(E)-3-(4-bromo-2-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneNot specifiedZ-scan (exp.)

Note: The data presented are for structurally similar compounds and are intended to provide an indication of the potential NLO properties of this compound. Experimental values are included for comparison where theoretical values were not the primary focus of the source.

Computational Assessment of Autoxidation and Hydrolysis Potentials

Autoxidation Potential:

Autoxidation is a process of oxidation that occurs in the presence of oxygen. For organic molecules, this often involves a free radical chain reaction. In the case of this compound, the ketone functional group and the benzylic protons are potential sites for autoxidation.

Computational chemistry offers tools to assess the propensity of a molecule to undergo autoxidation. A key parameter in these assessments is the bond dissociation energy (BDE) of C-H bonds. nih.gov A lower BDE indicates a weaker bond that is more susceptible to hydrogen atom abstraction, which is often the initiation step in autoxidation. nih.gov DFT calculations can be employed to compute the BDEs for the various C-H bonds in this compound. The benzylic protons adjacent to the carbonyl group and the phenyl rings would be of particular interest.

Furthermore, computational studies can model the reaction pathways of autoxidation, including the formation of peroxy radicals and hydroperoxides. The stability of the resulting radical intermediates can also be calculated to predict the most likely pathways for degradation. For ketones, autoxidation can proceed via the formation of an enol intermediate, and the energetics of this tautomerization can be computationally evaluated.

Hydrolysis Potential:

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the carbon-chlorine (C-Cl) bonds on the aromatic rings are the most likely sites for hydrolysis. The strength and polarity of the C-Cl bond, as well as the stability of potential carbocation intermediates or the transition states of nucleophilic aromatic substitution, will influence the rate of hydrolysis.

Computational methods, such as DFT, can be used to investigate the mechanism of hydrolysis. These calculations can determine the activation energies for different potential hydrolysis pathways. For aromatic chlorides, hydrolysis can proceed through mechanisms such as nucleophilic aromatic substitution (SNAr). The feasibility of these pathways can be assessed by calculating the energies of the transition states and intermediates. eurekaselect.com

The presence of the electron-withdrawing propiophenone group can influence the reactivity of the C-Cl bonds towards nucleophilic attack. Computational models can quantify this electronic effect. Additionally, the solvation effects of water are critical in hydrolysis reactions, and these can be incorporated into the calculations using implicit or explicit solvent models to provide a more accurate prediction of the hydrolysis potential.

Below is a table summarizing the computational approaches that can be used to assess the autoxidation and hydrolysis potentials of this compound.

Degradation ProcessComputational MethodKey Parameters Calculated
AutoxidationDFTC-H Bond Dissociation Energies (BDEs), Radical Intermediate Stabilities, Reaction Pathway Energetics
HydrolysisDFTActivation Energies for Hydrolysis Pathways, Transition State Geometries and Energies, Solvation Effects

Spectroscopic Characterization and Analytical Method Development for 3 Chloro 3 3 Chlorophenyl Propiophenone

Advanced Spectroscopic Techniques for Structural Elucidation

Detailed experimental data required to describe the structural elucidation of 3'-Chloro-3-(3-chlorophenyl)propiophenone is not available. This includes a lack of published spectra and analyses for the following techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

No ¹H, ¹³C, or 2D NMR spectra for this compound have been published. Therefore, a detailed analysis of chemical shifts, coupling constants, and correlations to assign the proton and carbon signals to the molecular structure cannot be provided.

Mass Spectrometry (MS): GC-MS and HPLC-TOF Applications

There is no available mass spectrometry data from GC-MS or HPLC-TOF analyses for this compound. Consequently, information on its molecular ion peak, fragmentation patterns, and exact mass—which are crucial for confirming its molecular weight and formula—could not be found.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Published IR and Raman spectra for this compound are not available. As a result, an analysis of the vibrational frequencies corresponding to its functional groups (such as the carbonyl C=O stretch and C-Cl stretches) cannot be detailed.

Single Crystal X-ray Crystallography for Precise Molecular Architecture

No crystallographic data for this compound has been deposited in crystallographic databases. This means there is no information on its crystal system, space group, unit cell dimensions, or precise bond lengths and angles that would definitively describe its three-dimensional molecular architecture.

Chromatographic Separation and Purity Assessment Methodologies

Specific methods developed for the chromatographic separation and purity assessment of this compound have not been reported in the literature.

Gas Chromatography (GC) and GC-MS for Volatile Analysis

There are no published GC or GC-MS methods detailing the analytical conditions (e.g., column type, temperature program, retention time) for the analysis of this compound.

Due to the absence of the necessary scientific data for This compound , it is not possible to generate the requested thorough and scientifically accurate article.

High-Performance Liquid Chromatography (HPLC) and HPLC-TOF for Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reverse-phase HPLC method is typically employed. When coupled with a Time-of-Flight (TOF) mass spectrometer, HPLC-TOF provides high-resolution mass data, enabling the unambiguous identification of the target compound and other components in a complex matrix based on their exact mass.

An illustrative HPLC-TOF method, adapted from protocols used for similar chlorinated aromatic ketones, would involve a C18 stationary phase column for separation. policija.si The mobile phase would likely consist of an aqueous component with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency, and an organic modifier such as methanol (B129727) or acetonitrile. policija.sinih.gov A gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with varying polarities. policija.si

The TOF detector provides high-accuracy mass measurements, which are critical for confirming the elemental composition of the parent ion and its fragments, thereby distinguishing it from isobaric impurities. policija.sinih.gov

Table 1: Representative HPLC-TOF Parameters for Analysis

Parameter Value
HPLC System Agilent 1260 Infinity or equivalent
Column Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm
Mobile Phase A 0.1% formic acid and 1mM ammonium formate in water
Mobile Phase B 0.1% formic acid in methanol
Gradient Start at 5% B, increase to 100% B over several minutes
Flow Rate 1.0 mL/min
Injection Volume 1 µL
MS Detector Agilent 6230B TOF or equivalent
Ionization Mode Dual AJS ESI (Positive Ion Scan)
Mass Range m/z 80 to 1000 amu

| Fragmentor Voltage | 175 V |

Chiral Chromatography for Enantiomeric Excess Determination in Related Chiral Derivatives

While this compound is an achiral molecule, its chemical reduction at the ketone functional group yields the chiral secondary alcohol, 1,3-bis(3-chlorophenyl)propan-1-ol. The determination of the enantiomeric excess (e.e.) of such chiral derivatives is crucial in asymmetric synthesis and pharmaceutical research. Chiral chromatography is the benchmark method for separating enantiomers.

This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely effective for a broad range of racemates, including aryl carbinols. jiangnan.edu.cn The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

For the chiral derivative 1,3-bis(3-chlorophenyl)propan-1-ol, a normal-phase or polar organic mode of separation would likely be effective. cnr.it The mobile phase typically consists of a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol). mdpi.com The choice and ratio of these solvents are optimized to achieve baseline separation of the enantiomer peaks, allowing for accurate quantification of the enantiomeric excess. nih.gov

Research on Novel Analytical Method Development

The continuous evolution of analytical chemistry provides new tools for the characterization of complex molecules. Research into novel methods aims to enhance sensitivity, specificity, and throughput.

Applications of Surface Enhanced Raman Spectroscopy (SERS) for Detection and Characterization

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information from a minute amount of sample. nih.gov It overcomes the primary limitation of conventional Raman spectroscopy, which is weak signal intensity. mdpi.com This enhancement is achieved by adsorbing the analyte onto a nanostructured metallic surface, typically made of gold or silver. mdpi.com

For this compound, SERS could serve as a powerful tool for trace detection and structural confirmation. The SERS spectrum would be dominated by characteristic vibrational modes of the molecule, which are significantly amplified. These include the stretching of the carbonyl group (C=O), aromatic ring breathing modes, and vibrations associated with the carbon-chlorine (C-Cl) bonds. nih.gov The unique fingerprint spectrum allows for specific identification, even in the presence of other substances. units.it The technique is label-free and requires minimal sample preparation, making it attractive for rapid screening applications. nih.gov

Table 2: Predicted Key Vibrational Modes for SERS Analysis

Vibrational Mode Approximate Wavenumber (cm⁻¹) Description
Carbonyl Stretch 1680-1700 C=O stretching of the propiophenone (B1677668) ketone
Aromatic Ring Stretch 1580-1600 C=C stretching within the chlorophenyl rings
Aromatic Ring Breathing ~1000 Symmetric vibration of the benzene (B151609) ring

Research on Impurity Profiling and Identification Protocols

Impurity profiling is a critical aspect of chemical research and pharmaceutical development, ensuring the quality and safety of a compound. lcms.cz The process involves the detection, identification, and quantification of each impurity present in a substance. For this compound, impurities can originate from the synthesis process (e.g., starting materials, reagents, side-products, regioisomers) or from degradation. longdom.org

A comprehensive impurity profiling protocol would utilize a combination of high-resolution separation and detection techniques. HPLC or Ultra-Performance Liquid Chromatography (UPLC) coupled with Photodiode Array (PDA) and high-resolution mass spectrometry (HRMS), such as TOF or Orbitrap MS, is the state-of-the-art approach. nih.govchemmethod.com

The protocol involves:

Method Development: Developing a stability-indicating HPLC method capable of separating the main compound from all potential process-related and degradation impurities.

Forced Degradation Studies: Subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) as prescribed by ICH guidelines to intentionally generate degradation products. nih.gov

Identification: Analyzing the stressed samples by LC-MS/MS. The fragmentation patterns of the impurities, along with their accurate mass measurements, are used to elucidate their structures, often in comparison to the fragmentation of the parent drug. nih.gov

Method Validation Studies for Robust Analytical Procedures in Research Contexts

To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must be validated. ijrdpl.com Method validation is a requirement in regulated environments and a tenet of good scientific practice in research. edqm.eudokumen.pub The validation of an HPLC method for the analysis of this compound would assess several key performance characteristics, as outlined by the International Council on Harmonisation (ICH). scribd.com

Table 3: Summary of Method Validation Parameters

Parameter Description Purpose
Specificity The ability to unequivocally assess the analyte in the presence of other components like impurities or degradation products. To ensure the method is selective for the target compound.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. To establish the concentration range over which quantification is accurate.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. To define the operational limits of the method.
Accuracy The closeness of the test results obtained by the method to the true value. To determine the systematic error or bias of the method.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment). To measure the random error and reproducibility of the method.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. To define the sensitivity of the method for detection.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. To define the sensitivity of the method for quantification. internationaljournalssrg.org

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | To ensure the reliability of the method during normal usage. |

Research Applications of 3 Chloro 3 3 Chlorophenyl Propiophenone in Synthetic Organic Chemistry

Role as a Key Intermediate in Organic Synthesis

3'-Chloropropiophenone (B116997) (m-Chloropropiophenone) is a versatile chemical compound widely recognized for its crucial role as an intermediate in organic synthesis. chemimpex.com Its structure, featuring a reactive ketone functional group and a chlorinated aromatic ring, makes it an ideal foundational molecule for constructing more complex chemical architectures. chemimpex.comguidechem.com Researchers in both industrial and academic settings utilize this compound as a starting material or key building block in multi-step synthetic pathways. guidechem.comchemicalbook.com

Precursor in the Synthesis of Complex Organic Molecules

The utility of 3'-Chloropropiophenone extends to its role as a precursor for a diverse range of complex organic structures. chemimpex.com Its chemical functionalities allow for efficient transformations, making it a valuable asset in laboratories focused on synthetic chemistry. chemimpex.com For example, it can serve as an alkylating agent in Friedel-Crafts reactions, as demonstrated in the synthesis of a key intermediate for a Dapoxetine-related substance where it reacts with 1-naphthol (B170400) under alkaline conditions. patsnap.com This reaction attaches the chloropropiophenone backbone to a larger polycyclic aromatic system, showcasing its role in building intricate molecular frameworks.

Building Block for Pharmaceutical Intermediates (Synthetic Pathways Research Focus)

The most significant application of 3'-Chloropropiophenone is in the pharmaceutical industry, where it serves as a pivotal intermediate in the synthesis of several active pharmaceutical ingredients (APIs). chemimpex.comguidechem.com Its structure is a core component of widely used medications, particularly antidepressants and treatments for sexual dysfunction. chemicalbook.comguidechem.com

Key synthetic applications include:

Bupropion (B1668061): This antidepressant and smoking cessation aid is synthesized from 3'-Chloropropiophenone. The common pathway involves the α-bromination of 3'-Chloropropiophenone to form m-chloro-α-bromopropiophenone. bg.ac.rs This intermediate then undergoes a substitution reaction with tert-butylamine (B42293) to yield the bupropion free base, which is subsequently converted to its hydrochloride salt. bg.ac.rsacs.orggoogle.com

Dapoxetine: A short-acting selective serotonin (B10506) reuptake inhibitor (SSRI) for treating premature ejaculation, Dapoxetine synthesis relies on a chiral alcohol derived from 3'-Chloropropiophenone. researchgate.net The process involves the asymmetric reduction of the ketone group in 3'-Chloropropiophenone to produce the key chiral intermediate, (R)-(+)-3-chloro-1-phenyl-1-propanol. guidechem.comgoogle.com

Other Pharmaceuticals: The compound is also cited as a key intermediate in the synthesis of other drugs, including the antiretroviral Maraviroc and the antidepressant Fluoxetine. chemicalbook.com

The following table summarizes the role of 3'-Chloropropiophenone as a precursor in major pharmaceutical syntheses.

Target PharmaceuticalIntermediate Synthesized from 3'-ChloropropiophenoneKey Reaction Step
Bupropion m-Chloro-α-bromopropiophenoneα-Bromination of the ketone bg.ac.rsgoogle.com
Dapoxetine (R)-(+)-3-Chloro-1-phenyl-1-propanolAsymmetric reduction of the ketone guidechem.comgoogle.com
Maraviroc Key IntermediateUtilized as a starting building block chemicalbook.com
Fluoxetine Chiral alcohol intermediateAsymmetric reduction of the ketone guidechem.com

Applications in Agrochemical Research (Synthetic Pathways Research Focus)

Beyond pharmaceuticals, 3'-Chloropropiophenone is a valuable building block in the agrochemical sector. chemimpex.com It is employed in the synthesis of various pesticides and herbicides, contributing to the development of effective crop protection solutions. chemimpex.comgoogle.com The presence of the chlorinated phenyl ring and the ketone functional group provides two reactive sites for modification, allowing for the creation of a wide array of potential agrochemical candidates. While specific public-domain synthetic pathways are less detailed than in pharmaceuticals, its role as a versatile intermediate is well-recognized in the industry for generating novel active compounds. google.com

Studies on its Utility as a Synthetic Reagent

3'-Chloropropiophenone is not only a passive building block but can also be actively used as a reagent to introduce specific chemical motifs into other molecules. Its inherent reactivity is centered around the ketone's α-carbon and the carbonyl group itself.

Reagent in Ketone Functionalization Reactions: Vinylation, Alkylation, and Dienylation

Several chemical suppliers note that 3'-Chloropropiophenone is used as a reagent in the vinylation, alkylation, and dienylation of other ketones. chemicalbook.comchemdad.com This utility stems from the reactivity of the α-methylene group (the carbon atom adjacent to the carbonyl group), which can be deprotonated to form an enolate. This enolate can then act as a nucleophile in various reactions.

A primary example of its functionalization at the alpha position is the bromination step in the synthesis of Bupropion, which is a foundational reaction for further elaboration. bg.ac.rsacs.orggoogle.com Furthermore, it can act as an electrophile in alkylation reactions. In one documented pathway, 3-chloropropiophenone (B135402) serves as a Friedel-Crafts alkylating reagent to functionalize 1-naphthol, demonstrating its capacity to add a 3-oxopropylphenyl group to an aromatic system. patsnap.com

Derivatization for Investigational Purposes

To explore new chemical space, develop novel therapeutic agents, or study biological processes, chemists often create derivatives of a core molecule. 3'-Chloropropiophenone is an excellent scaffold for such derivatization due to its modifiable functional groups. chemimpex.com

Key derivatization strategies include:

Carbonyl Group Reduction: The ketone can be reduced to a secondary alcohol, often with high stereoselectivity. The synthesis of (S)-3-chloro-1-phenylpropanol via bio-catalyzed asymmetric reduction is a prime example of creating a valuable chiral derivative. chemicalbook.com This transformation is fundamental to the synthesis of Dapoxetine. google.com

Carbonyl Group Addition: The carbonyl carbon is electrophilic and can be attacked by organometallic reagents. Research has shown the phenylation of 3'-Chloropropiophenone using diphenylzinc (B92339) to synthesize the tertiary alcohol 1-(3-chlorophenyl)-1-phenyl-1-propanol, demonstrating the creation of a more structurally complex derivative. chemicalbook.comfishersci.ca

Heterocycle Formation: The compound serves as a starting material for synthesizing entirely new classes of compounds. It is used in the preparation of thiazine (B8601807) derivatives, which have been investigated for their potential antibacterial activity. chemicalbook.comchemdad.com

Biotransformation: In investigational biocatalysis, microorganisms have been used to create derivatives. For instance, the microalga Chlorella emersonii has been shown to dehalogenate and transform 3-chloropropiophenone into 1-phenyl-1-propanone. researchgate.net

The following table highlights key derivatization reactions of 3'-Chloropropiophenone for research and development.

Derivatization ReactionReagent/MethodResulting DerivativeInvestigational Purpose
Asymmetric Reduction Chiral reducing agents (e.g., Eap2BCl) or biocatalysts(R)-(+)-3-Chloro-1-phenyl-1-propanolPharmaceutical intermediate synthesis (Dapoxetine) google.comchemicalbook.com
Phenylation Diphenylzinc1-(3-Chlorophenyl)-1-phenyl-1-propanolSynthesis of complex tertiary alcohols chemicalbook.comfishersci.ca
Cyclocondensation Appropriate sulfur and nitrogen sourcesThiazine derivativesDiscovery of new antibacterial agents chemicalbook.comchemdad.com
Biotransformation Chlorella emersonii (microalga)1-Phenyl-1-propanoneStudy of biocatalytic dehalogenation researchgate.net

Synthesis and Characterization of Structurally Related Analogs and Derivatives of Propiophenones

Propiophenone (B1677668) and its derivatives, particularly chlorinated analogs, serve as crucial building blocks in synthetic organic chemistry. The strategic placement of chloro-substituents on the aromatic ring or the aliphatic chain provides reactive sites for further functionalization, leading to a diverse array of complex molecules. The synthesis of these analogs often employs established organic reactions, tailored to achieve specific substitution patterns.

A primary method for producing chlorinated propiophenones is through the direct chlorination of propiophenone. For instance, 3'-chloropropiophenone can be prepared by reacting propiophenone with chlorine gas in the presence of a catalyst such as anhydrous aluminum trichloride (B1173362). google.comgoogle.com This electrophilic aromatic substitution reaction directs the chlorine atom predominantly to the meta position of the benzene (B151609) ring. The process involves careful control of reaction conditions to ensure high selectivity and yield, which can reach 88-90%. google.comgoogle.com Another significant synthetic route is the Friedel-Crafts acylation. The synthesis of 3-chloropropiophenone, a structural isomer, is achieved by the acylation of benzene with 3-chloropropionyl chloride using aluminum chloride as a catalyst. researchgate.netnih.gov This method is known for its efficiency and results in a nearly quantitative yield of the desired β-chloro ketone. nih.gov

These chlorinated propiophenone scaffolds are valuable intermediates for synthesizing more complex derivatives. For example, 3'-chloropropiophenone is a reactant used to prepare 1-(3-chlorophenyl)-1-phenyl-1-propanol through phenylation with diphenylzinc. chemicalbook.comsigmaaldrich.com It is also a precursor in the biocatalyzed asymmetric reduction to form (S)-3-chloro-1-phenylpropanol. chemicalbook.comsigmaaldrich.com

Table 1: Synthesis of Propiophenone Analogs

Target CompoundStarting MaterialsKey Reagents/CatalystsReaction TypeReported YieldReference
3'-ChloropropiophenonePropiophenone, Chlorine (Cl2)Aluminum trichloride (AlCl3)Electrophilic Aromatic Substitution88-90% google.comgoogle.com
3-ChloropropiophenoneBenzene, 3-Chloropropionyl chlorideAluminum trichloride (AlCl3)Friedel-Crafts AcylationQuantitative researchgate.netnih.gov
1-(3-Chlorophenyl)-1-phenyl-1-propanol3'-Chloropropiophenone, DiphenylzincDihydroxy bis(sulfonamide) ligandPhenylationNot Specified chemicalbook.comsigmaaldrich.com
(S)-3-chloro-1-phenylpropanol3'-ChloropropiophenoneBiocatalystAsymmetric ReductionNot Specified chemicalbook.comsigmaaldrich.com

The characterization of these synthesized analogs is essential to confirm their structure and purity. A combination of spectroscopic and physical methods is employed. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure. For 3-chloropropiophenone, ¹H NMR spectra show characteristic signals for the aromatic protons and the two triplet signals for the methylene (B1212753) protons of the ethyl chain. nih.gov ¹³C NMR provides data on the carbon framework, confirming the presence of the carbonyl group and the substituted benzene ring. nih.gov Physical properties such as melting point are also critical for identification; for example, 3-chloropropiophenone is a crystalline solid with a melting point of 54°C. researchgate.netnih.gov

Table 2: Characterization Data for Selected Propiophenone Derivatives

CompoundMolecular FormulaMelting Point (°C)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Reference
3'-ChloropropiophenoneC9H9ClO45-47Not detailed in sourcesNot detailed in sources chemicalbook.com
3-ChloropropiophenoneC9H9ClO547.98–7.93 (m, 2H, ArH); 7.61–7.56 (m, 1H, ArH); 7.51–7.45 (m, 2H, ArH); 3.92 (t, 2H); 3.45 (t, 2H)196.78 (CO); 136.45 (C); 133.65, 128.84, 128.14 (CH); 41.36, 38.79 (CH2) nih.gov

Chemical Exploration of Thiazine Derivatives from Propiophenone Scaffolds

Propiophenone scaffolds are not only precursors for simple analogs but also serve as foundational structures for the synthesis of more complex heterocyclic systems, such as thiazines. Thiazines are six-membered heterocyclic compounds containing one nitrogen and one sulfur atom, which are of significant interest in medicinal chemistry due to their diverse biological activities. derpharmachemica.comnih.govresearchgate.net

A common and effective strategy for constructing 1,3-thiazine rings from propiophenone-related scaffolds involves a multi-step sequence starting with a Claisen-Schmidt condensation. derpharmachemica.comnih.gov In this approach, an aryl ketone, such as a substituted acetophenone (B1666503) (which is structurally related to propiophenone), is reacted with an aryl aldehyde in the presence of a base like aqueous sodium hydroxide (B78521) (NaOH). This reaction yields an α,β-unsaturated ketone, commonly known as a chalcone (B49325). derpharmachemica.com

The resulting chalcone possesses the necessary functionality for the subsequent cyclization step. The chalcone is then treated with thiourea (B124793) in an ethanolic solution with a catalytic amount of NaOH. derpharmachemica.com The reaction proceeds via a cyclocondensation mechanism, where the thiourea adds to the chalcone, followed by intramolecular cyclization and dehydration to form the final 2-amino-1,3-thiazine derivative. derpharmachemica.comnih.gov

Table 3: General Synthetic Scheme for Thiazine Derivatives from Aryl Ketone Scaffolds

StepReactantsKey Reagents/ConditionsIntermediate/ProductReference
1. Chalcone FormationAryl Ketone (e.g., Acetophenone derivative) + Aryl AldehydeAqueous NaOH, Ethanol, StirringChalcone (α,β-unsaturated ketone) derpharmachemica.comnih.gov
2. Thiazine Ring FormationChalcone + ThioureaCatalytic NaOH, Ethanol, Reflux1,3-Thiazine derivative derpharmachemica.comnih.gov

The structural elucidation of the synthesized thiazine derivatives relies heavily on spectroscopic analysis. Infrared (IR) spectroscopy is particularly useful for monitoring the reaction progress. The formation of the chalcone intermediate is confirmed by a decrease in the C=O stretching frequency due to increased conjugation. derpharmachemica.com The successful cyclization to the thiazine is indicated by the disappearance of the chalcone's carbonyl absorption and the appearance of new characteristic bands for the N-H bonds of the thiazine ring, typically in the range of 3200-3400 cm⁻¹. derpharmachemica.com Further characterization is accomplished using NMR spectroscopy and mass spectrometry to confirm the complete molecular structure and connectivity of the heterocyclic product. biointerfaceresearch.com

Table 4: Spectroscopic Evidence for Thiazine Formation

Compound TypeSpectroscopic TechniqueKey Observational EvidenceReference
Chalcone IntermediateIR SpectroscopyDecrease in C=O stretching frequency compared to starting ketone (e.g., from ~1613 cm⁻¹ to ~1583 cm⁻¹) derpharmachemica.com
1,3-Thiazine ProductIR SpectroscopyAppearance of new N-H stretching bands (e.g., ~3373-3207 cm⁻¹) derpharmachemica.com
Thiazine ProductNMR & LC-MSSignals corresponding to the protons and carbons of the heterocyclic ring and confirmation of molecular weight biointerfaceresearch.com

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Routes for Substituted Propiophenones

The traditional synthesis of propiophenone (B1677668) and its derivatives often involves Friedel-Crafts acylation, which can generate significant chemical waste. wikipedia.org Future research will likely focus on developing more environmentally benign synthetic methodologies. Green chemistry principles, such as the use of renewable starting materials, atom economy, and the reduction of hazardous waste, are central to these efforts.

For substituted propiophenones like 3'-Chloro-3-(3-chlorophenyl)propiophenone, research into catalytic methods that avoid stoichiometric reagents is a promising avenue. This includes exploring novel catalysts for acylation and alkylation reactions that are more selective and efficient. Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can significantly reduce solvent usage and purification steps, leading to a more sustainable process.

Table 1: Comparison of Traditional and Potential Sustainable Synthetic Routes

FeatureTraditional Routes (e.g., Friedel-Crafts)Potential Sustainable Routes
Reagents Stoichiometric amounts of Lewis acidsCatalytic amounts of reusable catalysts
Solvents Often uses chlorinated solventsGreener solvents (e.g., water, ionic liquids) or solvent-free conditions
Waste Generation High, including acidic and metallic wasteLow, with potential for catalyst recycling
Energy Consumption Can require high temperaturesMilder reaction conditions, potentially using microwave or flow chemistry

Advanced Spectroscopic and Computational Approaches for Mechanistic Insights

A thorough understanding of the structure-property relationships of this compound requires the application of advanced spectroscopic and computational techniques. While basic characterization would involve NMR and mass spectrometry, more sophisticated methods can provide deeper mechanistic insights into its reactivity.

Computational chemistry, particularly Density Functional Theory (DFT), can be employed to model the electronic structure of the molecule. scirp.org Such studies can predict reactive sites, elucidate reaction mechanisms, and calculate spectroscopic properties to be compared with experimental data. This synergy between computational and experimental methods is crucial for a comprehensive understanding of the molecule's behavior. Time-dependent DFT (TD-DFT) can further be used to predict its electronic absorption spectra, providing insights into its photophysical properties. nih.gov

Table 2: Advanced Techniques and Their Potential Applications

TechniqueInformation Gained
2D NMR (COSY, HSQC, HMBC) Unambiguous assignment of proton and carbon signals, confirmation of connectivity.
X-ray Crystallography Precise three-dimensional molecular structure, bond lengths, and angles.
Density Functional Theory (DFT) Electronic properties, orbital energies (HOMO/LUMO), electrostatic potential maps, prediction of reactivity. scirp.org
Time-Dependent DFT (TD-DFT) Prediction of UV-Vis absorption spectra and electronic transitions. nih.gov

Exploration of Novel Chemical Transformations Utilizing the Bis-Chlorinated Propiophenone Scaffold

The presence of two chloro substituents and a reactive ketone group makes this compound an interesting scaffold for exploring novel chemical transformations. The chlorine atoms can serve as handles for cross-coupling reactions, allowing for the introduction of a wide variety of functional groups. This could lead to the synthesis of complex molecular architectures with potential applications in materials science and medicinal chemistry.

The ketone functionality is also a versatile site for chemical modification. Reactions such as reductions, aldol (B89426) condensations, and the formation of imines or enamines can be explored to generate a diverse library of new compounds. The interplay between the reactivity of the ketone and the electronic effects of the chloro-substituted phenyl rings could lead to interesting and potentially unexpected chemical behavior.

Design and Synthesis of New Derivatives for Probing Chemical Reactivity

The systematic design and synthesis of new derivatives of this compound are essential for understanding its chemical reactivity. By introducing different substituents onto the phenyl rings, it is possible to modulate the electronic and steric properties of the molecule and observe the resulting effects on its reactivity.

For instance, introducing electron-donating or electron-withdrawing groups can alter the reactivity of the ketone and the susceptibility of the chloro-substituents to nucleophilic substitution or cross-coupling. This approach can provide valuable data for quantitative structure-activity relationship (QSAR) studies, which are instrumental in the rational design of molecules with specific properties. nih.gov The synthesis of aza-Michael adducts from related propiophenone structures has been explored, suggesting a potential pathway for creating new derivatives. nih.gov

Q & A

Basic Synthesis: What are the common laboratory synthesis routes for 3'-Chloro-3-(3-chlorophenyl)propiophenone?

Methodological Answer:
The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For example:

  • Route 1: Reacting 3-chlorophenylmagnesium bromide with 3-chloropropionyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, followed by acid quenching .
  • Route 2: Catalytic cross-coupling of 3-chlorophenylboronic acid with chloroacetophenone derivatives using Pd(PPh₃)₄ as a catalyst .

Key Parameters:

MethodSolventCatalystYield (%)Purity (HPLC)
Route 1THFNone65–70>95%
Route 2DMFPd(PPh₃)₄75–80>98%

Advanced Synthesis: How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic reactivity, while non-polar solvents reduce side reactions .
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd, Cu) improve regioselectivity in cross-coupling steps .
  • Temperature Control: Lower temperatures (0–5°C) minimize decomposition of intermediates, as observed in analogous chlorinated propiophenone syntheses .

Data-Driven Example:
A study on similar trifluoromethyl analogs demonstrated that increasing reaction time from 6 to 12 hours improved yield by 15% without compromising purity .

Basic Characterization: Which analytical techniques are critical for confirming structural integrity?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 7.4–8.1 ppm (aromatic protons) and δ 2.8–3.2 ppm (methylene groups) confirm substitution patterns .
    • ¹³C NMR: Carbonyl signals at ~200 ppm validate ketone functionality .
  • Mass Spectrometry (MS): Molecular ion peaks at m/z 282.0 (M⁺) align with the molecular formula C₁₅H₁₁Cl₂O .

Advanced Data Contradiction: How should researchers resolve discrepancies in reported synthetic yields?

Methodological Answer:
Discrepancies often arise from:

  • Impurity Interference: Use preparative HPLC to isolate the compound and re-evaluate yields. For example, a study on 3-chlorophenyl derivatives found that residual solvents (e.g., THF) artificially inflated yields by 5–7% .
  • Reaction Scale: Pilot-scale syntheses may show lower yields due to inefficient mixing; validate results using microfluidic reactors for consistency .

Basic Safety: What are the critical safety protocols for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .
  • Waste Disposal: Collect halogenated waste separately and neutralize with 10% sodium bicarbonate before disposal .
  • First Aid: For skin contact, wash with 1% acetic acid solution to neutralize residual chloride .

Advanced Safety: How should degradation products or unexpected by-products be managed?

Methodological Answer:

  • Thermal Degradation: TGA-DSC analysis shows decomposition above 200°C, releasing HCl gas. Use scrubbers with NaOH solution to neutralize emissions .
  • By-Product Identification: Employ LC-MS to detect chlorinated biphenyls (potential carcinogens) and adjust reaction stoichiometry to minimize their formation .

Basic Applications: What are its primary roles as a synthetic intermediate?

Methodological Answer:

  • Pharmaceuticals: Used in synthesizing kinase inhibitors by introducing chlorine moieties to enhance target binding .
  • Agrochemicals: Serves as a precursor for chlorinated pesticides, leveraging its stability under UV light .

Advanced Applications: How can this compound be tailored for specific bioactivity studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Modify the propionyl group to introduce electron-withdrawing groups (e.g., -CF₃), which enhance metabolic stability in enzyme inhibition assays .
  • Case Study: In a 2022 study, derivatives of this compound showed IC₅₀ values of 12 nM against EGFR mutants, validated via crystallography and molecular docking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.